2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
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Description
2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone, also known as INDPI, is a novel compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Synthesis and Characterization of Novel Derivatives
Researchers have explored the synthesis and characterization of novel compounds containing piperazine and morpholine moieties, demonstrating the versatility of these structures in creating a wide range of derivatives with potential biological activities. For instance, dihydropyrimidinone derivatives have been synthesized using a one-pot Biginelli synthesis, showcasing the chemical reactivity and potential for further medicinal chemistry exploration of such compounds (Bhat et al., 2018).
Anticancer Activity
The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlights the therapeutic potential of these compounds. Researchers have developed a variety of derivatives, some of which showed promising anticancer activity against different cancer cell lines, suggesting that modifications of the core structure could lead to significant therapeutic benefits (Kumar et al., 2013).
Anti-HIV Activity
The synthesis and in vitro evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives for anti-HIV activity demonstrate the potential of such compounds in antiviral therapy. This research contributes to the development of non-nucleoside reverse transcriptase inhibitors, offering insights into the structural requirements for anti-HIV activity (Al-Masoudi et al., 2007).
Antibacterial Activity
The microwave-assisted synthesis of compounds containing the piperidine moiety and their subsequent evaluation for antibacterial activity underline the potential of these derivatives in combating bacterial infections. This approach not only offers a rapid and efficient synthesis method but also highlights the biological relevance of the synthesized compounds (Merugu et al., 2010).
Novel Synthesis Approaches
The electrochemical synthesis of new mono and di-substituted hydroquinone and benzoquinone derivatives, incorporating indole and piperazine units, showcases innovative methods for creating complex molecules. This research provides a new perspective on the synthesis of potentially biologically active compounds, expanding the toolkit for medicinal chemistry (Nematollahi et al., 2014).
properties
IUPAC Name |
2-indol-1-yl-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-17(14-23-9-6-15-4-1-2-5-16(15)23)21-10-12-22(13-11-21)18-19-7-3-8-20-18/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXGMDCBELWHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone |
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